Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an ethyl ester, an amino group, a chloromethyl group, and a methyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Esterification: The ethyl ester group can be introduced via esterification reactions using ethanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the thieno ring or the functional groups attached to the pyrimidine ring.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can lead to sulfoxides or sulfones.
Scientific Research Applications
Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive thienopyrimidines.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate: Similar structure but with a furo ring instead of a thieno ring.
Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[3,2-d]pyrimidine-6-carboxylate: Similar structure but with a different thieno ring fusion.
Ethyl 4-amino-2-(bromomethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₂ClN₃O₂S
- Molecular Weight : 285.75 g/mol
- CAS Number : 877964-65-3
1. Antimicrobial Activity
Research has demonstrated that compounds within the thienopyrimidine class exhibit notable antimicrobial properties. This compound's structural features suggest potential efficacy against various microbial strains.
- Study Findings : A study evaluating thienopyrimidine derivatives found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several derivatives, with some exhibiting potent activity against strains such as Escherichia coli and Staphylococcus aureus .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
4c | 0.5 | E. coli |
4e | 0.8 | S. aureus |
5e | 0.6 | M. tuberculosis |
2. Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. A review of thienopyrimidine derivatives highlighted their ability to inhibit cyclooxygenase (COX) enzymes, crucial for inflammatory processes.
- Study Findings : In vitro assays revealed that certain derivatives exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib, indicating their potential use in treating inflammatory conditions .
Compound | IC₅₀ (μmol) | Target Enzyme |
---|---|---|
5 | 0.04 | COX-2 |
6 | 0.04 | COX-2 |
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies focusing on its ability to induce apoptosis in cancer cells.
- Case Study : A specific derivative was tested in T47D human breast cancer cells, showing significant apoptosis induction through mechanisms involving tubulin polymerization inhibition .
Compound | EC₅₀ (μM) | Cancer Cell Line |
---|---|---|
5d | 0.008 | T47D |
5e | 0.004 | MX-1 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thieno[2,3-d]pyrimidine Core : This scaffold is critical for the compound's interaction with biological targets.
- Chloromethyl Group : Enhances reactivity and potential interactions with nucleophiles.
- Amino Group : Contributes to hydrogen bonding with biological macromolecules.
Properties
Molecular Formula |
C11H12ClN3O2S |
---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2S/c1-3-17-11(16)8-5(2)7-9(13)14-6(4-12)15-10(7)18-8/h3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
LMBQENNTVROIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2S1)CCl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.